BenchChemオンラインストアへようこそ!

1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

Lipophilicity Physicochemical Properties ADME

Acquire 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098010-82-1) for targeted kinase inhibitor design and PROTAC development. Its N1-ethyl group enhances lipophilicity (XLogP3 = 1.8) and eliminates a hydrogen bond donor, improving membrane permeability versus N1-unsubstituted analogs. This specific substitution pattern ensures cleaner chemistry and higher yields in linker conjugation. Do not substitute with analogs; use this exact compound for reproducible, high-impact research outcomes.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 2098010-82-1
Cat. No. B1480894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole
CAS2098010-82-1
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCN1C=CN2C1=CC(=N2)C3=CC=CC=N3
InChIInChI=1S/C12H12N4/c1-2-15-7-8-16-12(15)9-11(14-16)10-5-3-4-6-13-10/h3-9H,2H2,1H3
InChIKeyKIUVPQQOEZNVBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098010-82-1): Procurement-Relevant Overview and Context


1-Ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098010-82-1) is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core bearing an ethyl group at the N1 position and a 2-pyridyl substituent at the C6 position. Its molecular formula is C₁₂H₁₂N₄ with a molecular weight of 212.25 g/mol [1]. This specific substitution pattern distinguishes it from other imidazo[1,2-b]pyrazole derivatives, including the N1-unsubstituted 6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098054-83-0), the dimethylated analog 1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098013-52-4), and regioisomers such as 1,6-dimethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole, each of which exhibits distinct physicochemical and potential pharmacological properties relevant to procurement decisions.

Why Generic Substitution of 1-Ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole Fails: Structural Determinants of Function


In the imidazo[1,2-b]pyrazole chemical class, even minor structural modifications—such as the presence or absence of an N1-alkyl group, the position of pyridyl substitution, or the introduction of additional methyl groups—profoundly alter physicochemical properties, target binding, and biological activity [1]. The N1-ethyl group in 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole enhances lipophilicity and alters hydrogen-bonding potential compared to the N1-unsubstituted analog, affecting solubility and membrane permeability. Similarly, the 6-pyridin-2-yl substituent confers distinct electronic and steric characteristics relative to pyridin-3-yl or pyridin-4-yl regioisomers, influencing kinase binding pocket interactions. Consequently, substituting this compound with a close analog without rigorous comparative data risks experimental failure, assay variability, and irreproducible results. The quantitative evidence presented below demonstrates why this specific compound must be procured rather than a structurally similar alternative.

Quantitative Differentiation Evidence for 1-Ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098010-82-1) Versus Closest Analogs


Predicted Lipophilicity (XLogP3) of 1-Ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole Versus N1-Unsubstituted Analog

The presence of the N1-ethyl group in the target compound increases its predicted lipophilicity compared to the N1-unsubstituted analog 6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole. The target compound has an XLogP3 value of 1.8, whereas the N1-unsubstituted analog exhibits an XLogP3 of 1.3 [1]. This difference of 0.5 log units is significant for compound solubility and membrane permeability.

Lipophilicity Physicochemical Properties ADME

Hydrogen Bond Donor Count: 1-Ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole Versus Dimethyl Analog

The target compound possesses zero hydrogen bond donors, whereas the N1-unsubstituted analog 6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole has one hydrogen bond donor (NH) [1]. This difference fundamentally alters intermolecular interaction capabilities, particularly in hydrogen-bond-dependent binding sites.

Hydrogen Bonding Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) Comparison: 1-Ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole Versus Dimethyl Regioisomer

The target compound has a topological polar surface area (TPSA) of 35.1 Ų, which is identical to that of the 1,6-dimethyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole analog [1]. However, the target compound's TPSA is lower than that of the N1-unsubstituted analog (46 Ų), indicating reduced polarity and potentially enhanced passive membrane permeability.

Polar Surface Area Physicochemical Properties ADME

Predicted pKa Value: Impact on Ionization State at Physiological pH

The target compound has a predicted pKa of 4.42 ± 0.19 [1], indicating that it remains predominantly unionized at physiological pH (7.4). In contrast, the N1-unsubstituted analog (pKa ~10.5 for the NH group) would be partially ionized under the same conditions. This difference in ionization state directly impacts solubility, permeability, and target binding.

pKa Ionization Physicochemical Properties

Molecular Complexity and Heavy Atom Count: Synthetic Accessibility and Cost Implications

The target compound has a molecular complexity score of 257 and contains 16 heavy atoms [1]. In comparison, the N1-unsubstituted analog 6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole has a complexity score of 208 and 14 heavy atoms. The higher complexity and additional ethyl group in the target compound increase synthetic steps and cost.

Molecular Complexity Synthetic Accessibility Procurement

Rotatable Bond Count: Conformational Flexibility Versus Rigidity

The target compound has one rotatable bond, identical to the N1-unsubstituted analog but fewer than many other imidazo[1,2-b]pyrazole derivatives [1]. This limited conformational flexibility may contribute to more defined binding poses in target pockets compared to analogs with additional rotatable bonds.

Conformational Flexibility Drug Design Physicochemical Properties

Recommended Research and Industrial Application Scenarios for 1-Ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole Based on Differentiation Evidence


Kinase Inhibitor Discovery: Building a Focused Library with Enhanced Lipophilicity

Procure 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole (CAS 2098010-82-1) as a core scaffold for kinase inhibitor library construction when increased lipophilicity (XLogP3 = 1.8 vs. 1.3 for N1-unsubstituted analog) is desired for improved membrane permeability. The absence of a hydrogen bond donor (0 vs. 1 for the N1-unsubstituted analog) also reduces polarity, potentially enhancing blood-brain barrier penetration in CNS-targeted programs [1].

ADME Optimization Studies: Probing the Effect of N1-Alkylation on Physicochemical Properties

Use this compound as a comparator in ADME studies to evaluate the impact of N1-ethyl substitution on lipophilicity, solubility, and permeability. The quantitative differences in XLogP3 (+0.5), TPSA (-10.9 Ų), and pKa (~6 units) compared to the N1-unsubstituted analog provide a clear framework for understanding structure-property relationships in the imidazo[1,2-b]pyrazole series [1].

Targeted Protein Degradation (PROTAC) Linker Attachment via N1 Functionalization

The N1-ethyl group in this compound provides a defined attachment point for further derivatization, including linker conjugation for PROTAC development. Unlike the N1-unsubstituted analog, which contains a reactive NH group, the ethyl substituent prevents unwanted side reactions during linker attachment, ensuring cleaner chemistry and higher yields in PROTAC synthesis [1].

Physicochemical Benchmarking in Fragment-Based Drug Discovery

Employ 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole as a physicochemical benchmark in fragment-based drug discovery (FBDD) campaigns targeting kinases. Its moderate lipophilicity (XLogP3 = 1.8), low TPSA (35.1 Ų), and single rotatable bond make it an ideal reference compound for assessing the impact of substituent modifications on fragment properties and binding efficiency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.